molecular formula C6H13N3O B14506600 (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine

(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine

Katalognummer: B14506600
Molekulargewicht: 143.19 g/mol
InChI-Schlüssel: RFWWFFGESZOOBF-QTQRZSEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine typically involves the reaction between butan-2-one and hydroxylamine (NH2OH). . The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include nitroso compounds, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may have applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. Specific pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oximes and imines, such as:

  • Butan-2-one oxime
  • Acetone oxime
  • Cyclohexanone oxime

Uniqueness

What sets (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C6H13N3O

Molekulargewicht

143.19 g/mol

IUPAC-Name

(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C6H13N3O/c1-5(6(2)9-10)8-4-3-7/h10H,3-4,7H2,1-2H3/b8-5?,9-6+

InChI-Schlüssel

RFWWFFGESZOOBF-QTQRZSEBSA-N

Isomerische SMILES

CC(=NCCN)/C(=N/O)/C

Kanonische SMILES

CC(=NCCN)C(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.